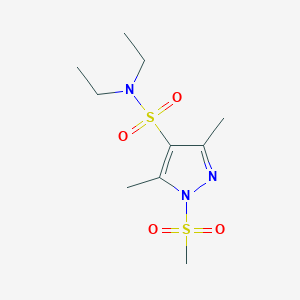

N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

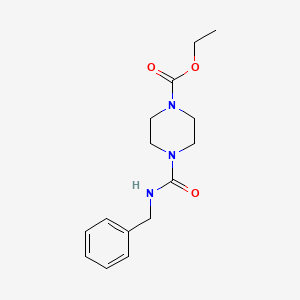

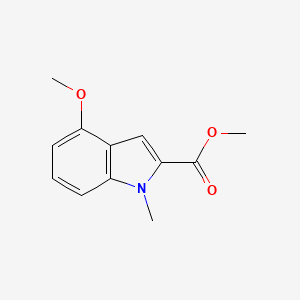

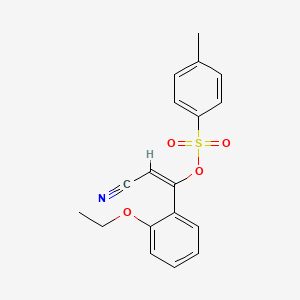

“N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide”, also known as sulfoxaflor, is a chemical compound that has become increasingly popular in scientific experimentation due to its potential applications in various fields. It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Harigae et al. reported synthesizing 3,5-disubstituted pyrazoles in one pot with good yields using a regioselective method . 3,5-disubstituted 1H-pyrazoles were also produced using propargylic alcohols, the reduced form of ynones .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” is C10H19N3O4S2 and it has a molecular weight of 309.4. Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesized 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole and 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole were found to be efficient complexing agents for palladium(II) .Aplicaciones Científicas De Investigación

Insecticidal Activity

- Synthesis and Insecticidal Activity: Novel pyrazole methanesulfonates, including derivatives like N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, have demonstrated significant insecticidal activity with varying levels of acute mammalian toxicity. These compounds are particularly potent against certain insects, making them potentially valuable in agricultural and pest control applications (Finkelstein & Strock, 1997).

Medicinal Chemistry

- Bioanalytical Standard in Clinical Trials: The preparation of deuterated versions of compounds structurally related to N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been described for use as bioanalytical standards in clinical trials. These modifications are crucial for accurate and reliable drug monitoring in clinical settings (Rozze & Fray, 2009).

Chemical Synthesis

- Development of Efficient Synthesis Methods: Research has been conducted to develop efficient methods for synthesizing heterocyclic sulfonamides and sulfonyl fluorides, including pyrazole-4-sulfonamides. This demonstrates the compound's relevance in the field of organic synthesis and medicinal chemistry (Tucker, Chenard, & Young, 2015).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives, including pyrazole-based compounds, have been studied for their potential to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This research indicates potential therapeutic applications in diseases where modulation of enzyme activity is beneficial (Ozmen Ozgun et al., 2019).

Antimicrobial Properties

- Antibacterial Activity: Novel pyrazolopyrimidines incorporated with sulfonamido groups, which are structurally similar to N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, have shown promising antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mecanismo De Acción

Target of Action

The primary targets of HMS3516C13 are currently under investigation. Pyrazole-bearing compounds, which include HMS3516C13, are known for their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

The compound has a molecular weight of 231.32 g/mol , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of HMS3516C13’s action are currently under investigation. Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that HMS3516C13 may also have similar effects.

Action Environment

The action, efficacy, and stability of HMS3516C13 can be influenced by various environmental factors. For instance, the compound’s melting point is 78°C , which may affect its stability under different temperature conditions

Propiedades

IUPAC Name |

N,N-diethyl-3,5-dimethyl-1-methylsulfonylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S2/c1-6-12(7-2)19(16,17)10-8(3)11-13(9(10)4)18(5,14)15/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSNZMCWUYIAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)

![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)

![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)